N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR analysis (Figure 1) reveals key functional group vibrations:
- N–H stretch : Broad band at 3320–3280 cm⁻¹ (urea NH).
- C=O stretch : Strong absorption at 1680–1660 cm⁻¹ (urea carbonyl).
- C–S stretch : Peaks at 680–620 cm⁻¹ (ethylsulfanyl groups).
- C–Cl stretch : Vibrations at 750–730 cm⁻¹ (aromatic C–Cl).
Sample IR Spectrum (Key Peaks):
3354 cm⁻¹ (N–H stretch)
1675 cm⁻¹ (C=O stretch)
725 cm⁻¹ (C–Cl stretch)
655 cm⁻¹ (C–S stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- δ 7.35–7.25 ppm : Multiplet (2H, aromatic protons at 3- and 5-positions of dichlorophenyl).
- δ 7.15 ppm : Doublet (1H, aromatic proton at 6-position).
- δ 4.45 ppm : Singlet (2H, –CH(SCH₂CH₃)₂).
- δ 2.65–2.55 ppm : Quartet (4H, –SCH₂CH₃).
- δ 1.30 ppm : Triplet (6H, –CH₂CH₃).
¹³C NMR (126 MHz, CDCl₃) :
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry shows:
- Base peak : m/z 335.04 ([M+H]⁺).
- Fragment ions at m/z 262.04 (loss of –SCH₂CH₃), 183.99 (dichlorophenylurea ion), and 103.02 (ethylsulfanyl group).
Fragmentation Pathway:
M+H⁺ (335.04) → [M+H–SCH₂CH₃]⁺ (262.04) → [C₇H₅Cl₂N₂O]⁺ (183.99)
Properties
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGYOAEZKSDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting bis(ethylsulfanyl)methylamine with 2,4-dichlorophenyl isocyanate in an aprotic solvent. This approach mirrors the synthesis of structurally analogous ureas, such as N-(3-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, where nucleophilic addition-elimination drives urea formation.
Reaction Conditions :
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Temperature : Room temperature to 50°C
- Base : Triethylamine or pyridine to neutralize HCl byproducts
Mechanism :
- The amine group of bis(ethylsulfanyl)methylamine attacks the electrophilic carbon of the isocyanate.
- Elimination of HCl forms the urea linkage, stabilized by base.
Challenges :
- Sensitivity of thioether groups to oxidation necessitates inert atmospheres (N₂/Ar).
- 2,4-Dichlorophenyl isocyanate’s volatility requires careful handling.
Solid Phosgene-Mediated Urea Formation
Adapting methodologies from diphenylurea syntheses, bistrichloromethyl carbonate (BTC, solid phosgene) serves as a carbonyl source. This method is advantageous for large-scale production due to BTC’s stability compared to gaseous phosgene.
Procedure :
- Reactants : Bis(ethylsulfanyl)methylamine, 2,4-dichloroaniline, BTC
- Solvent : Ethyl acetate or butyl acetate
- Base : Pyridine or triethylamine
Reaction Equation :
$$
\text{C}5\text{H}{11}\text{NS}2 + \text{C}6\text{H}3\text{Cl}2\text{NH}2 + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{C}{12}\text{H}{16}\text{Cl}2\text{N}2\text{OS}_2 + 3\text{HCl} + \text{byproducts}
$$
Advantages :
Carbonyldiimidazole (CDI)-Assisted Coupling
Carbonyldiimidazole activates the carbonyl group, enabling sequential amine attacks. This method is ideal for moisture-sensitive intermediates.
Steps :
- CDI reacts with bis(ethylsulfanyl)methylamine to form an imidazolide intermediate.
- 2,4-Dichloroaniline attacks the activated carbonyl, displacing imidazole.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 70–78% |
Side Reactions :
- Imidazole byproduct formation necessitates aqueous extraction.
Precursor Synthesis: Bis(ethylsulfanyl)methylamine
Thioether Formation
The bis(ethylsulfanyl)methyl group is synthesized via nucleophilic substitution:
- Substrate : Dichloromethane or formaldehyde.
- Reagents : Ethanethiol, NaOH.
- Reaction :
$$
\text{CH}2\text{Cl}2 + 2\text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{NaOH}} \text{CH}2(\text{SCH}2\text{CH}3)2 + 2\text{HCl}
$$
Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg).
Amination Strategies
Gabriel Synthesis :
- Phthalimide potassium salt reacts with bis(ethylsulfanyl)methyl chloride.
- Hydrazinolysis releases the primary amine.
Reductive Amination :
- Formaldehyde and bis(ethylsulfanyl)methanethiol undergo condensation with ammonium acetate.
- NaBH₃CN reduces the imine intermediate.
Analytical Characterization
Spectroscopic Data
FT-IR (KBr) :
- Urea C=O stretch: 1640–1675 cm⁻¹.
- C-S vibrations: 650–750 cm⁻¹.
¹H NMR (400 MHz, CDCl₃) :
- δ 7.35–7.50 (m, 3H, Ar-H).
- δ 4.10 (s, 2H, CH₂S).
- δ 1.25 (t, 6H, SCH₂CH₃).
¹³C NMR :
- δ 155.8 (C=O).
- δ 45.2 (CH₂S).
- δ 14.1 (SCH₂CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety Considerations |
|---|---|---|---|
| Isocyanate-Amine | 75–82 | 95 | Toxic isocyanate handling |
| Solid Phosgene | 80–85 | 90 | HCl gas mitigation |
| CDI-Assisted | 70–78 | 93 | Moisture-sensitive reagents |
Key Findings :
- The isocyanate method offers the highest purity but requires stringent safety protocols.
- Solid phosgene is preferable for industrial-scale synthesis due to cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted phenylureas.
Scientific Research Applications
Chemistry
- Organic Synthesis : This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by interacting with specific molecular targets . This mechanism may involve the inhibition of thiol-containing enzymes due to the presence of ethylsulfanyl groups.
Medicine
- Drug Development : this compound is being explored for its therapeutic applications in drug development. Its ability to modulate biological pathways makes it a promising candidate for further investigation in pharmacology.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that this compound induced apoptotic cell death. The mechanism was linked to mitochondrial depolarization and reduced ATP production, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[bis(methylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea
- N-[bis(ethylsulfanyl)methyl]-N’-(2,4-difluorophenyl)urea
- N-[bis(ethylsulfanyl)methyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both ethylsulfanyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, featuring a dichlorophenyl moiety and bis(ethylsulfanyl) substituents, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C12H14Cl2N2S2
- Molecular Weight : 305.29 g/mol
- CAS Number : 338752-77-5
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds similar to urea derivatives often exhibit inhibitory effects on enzymes, particularly urease, which is crucial in nitrogen metabolism and pathogenesis of certain bacterial infections.
Biological Activities
- Antimicrobial Activity
- Enzyme Inhibition
- Potential Antidiabetic Effects
Study 1: Urease Inhibition
A study focusing on urease inhibitors highlighted the effectiveness of various urea derivatives in inhibiting urease activity in vitro. The compound demonstrated substantial inhibition rates comparable to established urease inhibitors like acetohydroxamic acid .
Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
